molecular formula C4H7ClN2S B3049159 3-Methylisothiazol-4-amine hydrochloride CAS No. 1958100-55-4

3-Methylisothiazol-4-amine hydrochloride

Cat. No.: B3049159
CAS No.: 1958100-55-4
M. Wt: 150.63
InChI Key: GRQHKXUKSZPBEN-UHFFFAOYSA-N
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Description

Overview of the Isothiazole (B42339) Heterocyclic System in Academic Research

The isothiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms in a 1,2-relationship. rsc.orgwikipedia.org This structural arrangement of two electronegative heteroatoms imparts unique chemical and physical properties that have made the isothiazole system a valuable scaffold in organic synthesis and medicinal chemistry. rsc.orgresearchgate.net First successfully prepared in 1956, the chemistry of isothiazoles has been extensively studied, leading to a deep understanding of their reactivity and synthetic potential. medwinpublishers.com

In academic and commercial research, isothiazoles and their derivatives are recognized as important building blocks for creating new materials and molecules with interesting biological, electronic, or mechanical properties. medwinpublishers.com The isothiazole nucleus is a key component in a variety of pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, antiviral, antidiabetic, and antimicrobial properties. rsc.orgresearchgate.net The stability of the aromatic ring, combined with the potential for functionalization at various positions, makes it an attractive target for synthetic chemists aiming to develop novel molecular structures. medwinpublishers.com The versatility of isothiazole chemistry has spurred the development of numerous synthetic strategies for both the construction of the ring itself and the subsequent modification of its derivatives. rsc.org

Positioning of 3-Methylisothiazol-4-amine (B1314455) Hydrochloride in Isothiazole Derivative Studies

3-Methylisothiazol-4-amine hydrochloride is a specific derivative of the core isothiazole system. Within the field of isothiazole chemistry, compounds like this are primarily positioned as "building blocks" or synthetic intermediates. acints.comenamine.net These are relatively simple molecules that contain the core heterocyclic scaffold, which can then be used in more complex synthetic sequences.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1958100-55-4 cymitquimica.com
Molecular Formula C₄H₇ClN₂S
Molecular Weight 150.62 g/mol cymitquimica.com
Synonyms This compound; 4-Isothiazolamine, 3-methyl-, hydrochloride (1:1) cymitquimica.com

General Significance of Amino-Substituted Isothiazoles as Research Targets

Amino-substituted isothiazoles, and more broadly amino-substituted heterocycles, are a class of compounds that attract significant attention in medicinal chemistry and drug discovery. nih.govmdpi.com The presence of an amino group on the isothiazole ring provides a crucial site for interaction with biological targets, such as enzymes and receptors, often through hydrogen bonding. This functional group can be a key part of a molecule's pharmacophore—the essential arrangement of features that allows it to exert a specific biological effect.

The amino group not only influences the biological activity but also serves as a versatile synthetic anchor for creating libraries of related compounds. mdpi.com Through reactions like acylation, alkylation, or diazotization followed by substitution, the primary amine can be converted into a wide array of other functional groups. This allows medicinal chemists to systematically modify the structure of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile. nih.gov For example, the conversion of an amino group to an amide is a common strategy in drug design. nih.gov The investigation of amino-isothiazoles is therefore driven by their potential as precursors to new therapeutic agents and as tools for probing biological systems. medwinpublishers.comsigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-thiazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-4(5)2-7-6-3;/h2H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQHKXUKSZPBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1958100-55-4
Record name 4-Isothiazolamine, 3-methyl-, hydrochloride (1:1)
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Record name 3-methyl-1,2-thiazol-4-amine hydrochloride
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Advanced Spectroscopic and Theoretical Characterization of 3 Methylisothiazol 4 Amine Hydrochloride and Isothiazole Amine Analogs

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. americanpharmaceuticalreview.comresearchgate.net Both methods probe the vibrational energy levels of a molecule, but they are governed by different selection rules and thus provide complementary information. researchgate.netnii.ac.jp For a complete assignment of the vibrational spectra of complex molecules like 3-Methylisothiazol-4-amine (B1314455) hydrochloride, experimental data is often combined with quantum chemical calculations, such as those based on Density Functional Theory (DFT). nih.gov

A precise assignment of the numerous vibrational bands in the IR and Raman spectra of 3-Methylisothiazol-4-amine hydrochloride requires theoretical analysis. Potential Energy Distribution (PED) analysis is a common method used to quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal vibrational mode. scielo.org.zaresearchgate.net This approach provides a more detailed and quantitative description of the vibrational modes beyond simple group frequency approximations. researchgate.net

The process typically involves optimizing the molecular geometry and calculating harmonic vibrational frequencies using DFT methods. iu.edu.sa The calculated frequencies are then scaled to correct for anharmonicity and limitations in the theoretical model. nih.gov The PED is then calculated to assign the scaled theoretical frequencies to the experimentally observed bands in the FT-IR and FT-Raman spectra. scielo.org.za

For this compound, key vibrational modes would include the stretching and bending of the isothiazole (B42339) ring, the vibrations of the methyl group, and the vibrations of the amine hydrochloride group.

Table 1: Representative Vibrational Assignments for Isothiazole Amine Analogs Based on PED This table is a representative example based on typical vibrational modes for the functional groups present. Actual values would require specific experimental and computational studies on the target molecule.

Vibrational Mode Description Expected Wavenumber (cm-1) PED Contribution (%)
ν(N-H) N-H stretching in NH3+ 3200-3000 ν(N-H) (85), δ(H-N-H) (10)
ν(C-H)Me Asymmetric/Symmetric C-H stretching of methyl 3000-2850 ν(C-H) (95)
ν(C=N) C=N stretching in isothiazole ring 1650-1550 ν(C=N) (70), ν(C-C) (20)
δ(N-H) N-H bending in NH3+ 1600-1500 δ(H-N-H) (80), ν(C-N) (15)
δ(C-H)Me Asymmetric/Symmetric C-H bending of methyl 1470-1370 δ(H-C-H) (90)
ν(Ring) Isothiazole ring stretching 1400-1200 ν(C-C) (40), ν(C-N) (35), ν(C-S) (15)
ν(C-N) C-N stretching (amine group) 1250-1020 ν(C-N) (65), δ(C-C-N) (25)

While harmonic frequency calculations are a standard first step, real molecular vibrations exhibit anharmonicity. rsc.org Anharmonic calculations provide more accurate frequencies and can predict the appearance of overtone and combination bands, which are often observed in experimental spectra but are absent in harmonic simulations. uit.no

Advanced theoretical methods allow for the analytic calculation of anharmonic effects on both vibrational frequencies and their corresponding IR and Raman intensities. rsc.org These calculations often employ approaches like generalized vibrational perturbation theory to the second order (VPT2). uit.no Including anharmonicity is particularly important for vibrations involving hydrogen atoms, such as the N-H stretching modes in the amine hydrochloride group, and for accurately modeling the entire spectral profile. researchgate.netcam.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C. ipb.pt

The 1H NMR spectrum of this compound would be expected to show distinct signals for the methyl protons, the amine protons, and the single proton on the isothiazole ring. The chemical shift of these protons provides information about their local electronic environment. Similarly, the 13C NMR spectrum would display unique signals for each carbon atom in the molecule, including the methyl carbon and the three carbons of the isothiazole ring. mdpi.com The assignment of these signals is based on chemical shifts, signal multiplicities (splitting patterns), and integration values. rsc.orgnih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shift Assignments for this compound This table presents predicted values based on the analysis of similar heterocyclic structures. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Atom 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm)
C3-CH3 ~2.1-2.5 (singlet, 3H) ~15-20
C3 - ~150-160
C4 - ~115-125
C5-H ~8.0-8.5 (singlet, 1H) ~140-150

For unambiguous assignment of all 1H and 13C signals, especially in complex molecules, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptrsc.org These techniques reveal correlations between different nuclei, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For an isothiazole amine analog, it would confirm couplings between protons on the ring or on side chains. uni-muenchen.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org It would be used to definitively link the 1H signals of the methyl group and the C5-H to their corresponding 13C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com It is crucial for piecing together the carbon skeleton and assigning quaternary (non-protonated) carbons. For this compound, HMBC would show correlations from the methyl protons to C3 and C4, and from the C5 proton to C3 and C4, confirming the substitution pattern on the isothiazole ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. nih.gov For aromatic and heteroaromatic compounds like isothiazoles, the absorption bands typically arise from π→π* and n→π* electronic transitions. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical reactivity and the electronic excitation energies of the molecule. researchgate.net Theoretical calculations can simulate the UV-Vis spectrum, helping to assign the observed absorption bands to specific electronic transitions within the molecule. nih.gov For this compound, the spectrum would be characterized by absorptions related to the π-electron system of the isothiazole ring, which would be influenced by the methyl and amine substituents.

Table 3: Typical Electronic Transitions and Properties for Isothiazole Analogs This table is a representative example. Specific values require experimental measurement and theoretical calculation for the target molecule.

Parameter Description Typical Value
λmax Wavelength of maximum absorption 250-300 nm
Electronic Transition Type of electron excitation π → π*
HOMO Energy Energy of the highest occupied molecular orbital -6 to -7 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital -1 to -2 eV

Analysis of Valence Electron Excitation and Electron Transitions

The electronic absorption spectra of isothiazole derivatives, including this compound, are characterized by valence electron excitations from lower energy occupied molecular orbitals to higher energy unoccupied orbitals. These transitions, typically occurring in the ultraviolet-visible (UV-Vis) region, provide insights into the electronic structure of the molecule. The primary electronic transitions observed in heterocyclic aromatic compounds like isothiazoles are π → π* and n → π*. researchgate.net

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity (high molar absorptivity) transitions. The n → π* transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or sulfur atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. researchgate.net

Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra and assign the nature of the electronic transitions. nih.gov These calculations can determine the excitation energies, oscillator strengths, and the specific molecular orbitals involved in each transition. For isothiazole and its analogs, studies show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often π-type orbitals, leading to strong π → π* transitions. nih.govresearchgate.net The presence of substituents, such as the methyl and amine groups in 3-Methylisothiazol-4-amine, can shift the absorption maxima (λ_max) and alter the intensities of these transitions by modifying the energy levels of the molecular orbitals.

Table 1: Typical Electronic Transitions in Isothiazole Analogs

Transition TypeInvolved OrbitalsRelative IntensityTypical Energy Range (eV)
π → πHOMO → LUMOHigh5.0 - 7.0
n → πLone Pair (N, S) → LUMOLow4.0 - 6.0
π → σπ bonding → σ antibondingVariable> 6.0
σ → πσ bonding → π antibondingVariable> 6.0

Advanced Mass Spectrometry for Structural Confirmation and Purity Assessment

Advanced mass spectrometry (MS) techniques are indispensable for the definitive structural confirmation and purity assessment of synthesized compounds like this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula. researchgate.net Techniques such as electrospray ionization (ESI) are commonly used for polar molecules like amine hydrochlorides, typically observing the protonated molecule [M+H]⁺.

For 3-Methylisothiazol-4-amine (C₄H₆N₂S), the expected exact mass of the free base is 114.0252 Da. In the mass spectrum, the protonated molecule would be observed at an m/z corresponding to C₄H₇N₂S⁺ (115.0330 Da). Tandem mass spectrometry (MS/MS) is used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. researchgate.net The fragmentation pattern provides a fingerprint of the molecule's structure. For the isothiazole ring, characteristic fragmentation pathways include cleavage of the N-S bond and loss of small neutral molecules. dtic.mil

Mass spectrometry is also a powerful tool for purity assessment. nih.gov It can detect and quantify impurities, even at trace levels, by identifying ions with different m/z ratios from the target compound. almacgroup.com The high sensitivity and specificity of methods like LC-MS/MS allow for the separation and identification of starting materials, by-products, or degradation products, ensuring the purity of the final compound. bohrium.com

Table 2: Predicted Mass Fragments for Protonated 3-Methylisothiazol-4-amine

Fragment Ion m/zPossible FormulaNeutral Loss
115.0330[C₄H₇N₂S]⁺- (Parent Ion)
98.0066[C₄H₄NS]⁺NH₃
82.0328[C₄H₆S]⁺N₂
71.0113[C₃H₃N₂]⁺CH₃S
59.0113[C₂H₃N₂]⁺C₂H₄S

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides profound insights into the molecular properties of this compound. Density Functional Theory (DFT) and ab initio methods are widely used to predict various molecular characteristics. nih.gov Geometry optimization is typically the first step, where the lowest energy structure of the molecule is determined by calculating forces on the atoms. nih.gov The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on heterocyclic systems, providing a good balance between accuracy and computational cost. researchgate.net

These calculations yield essential molecular properties. researchgate.net Optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data if available. Electronic properties, including dipole moment, polarizability, and molecular electrostatic potential (MEP), are also calculated. The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is crucial for understanding intermolecular interactions. scirp.org

Table 3: Molecular Properties of Isothiazole Analogs Calculated via DFT

PropertyDescriptionTypical Method
Optimized GeometryBond lengths, bond angles, dihedral angles.B3LYP/6-311G(d,p)
Dipole MomentMeasure of molecular polarity.B3LYP/6-311G(d,p)
Molecular Electrostatic Potential (MEP)3D plot of charge distribution, indicating reactive sites.B3LYP/6-311G(d,p)
Vibrational FrequenciesPredicted IR and Raman spectra for functional group identification.B3LYP/6-311G(d,p)
Thermodynamic PropertiesEnthalpy, entropy, and Gibbs free energy.B3LYP/6-311G(d,p)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule, which are key factors in determining molecular stability. rsc.org The analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. acadpubl.eu

Table 4: Representative NBO Donor-Acceptor Interactions in Amine-Substituted Heterocycles

Donor NBOAcceptor NBOInteraction TypeStabilization Energy E⁽²⁾ (kcal/mol)
LP (N)π* (C=C)n → πHigh
LP (S)π (C=N)n → πModerate
π (C=C)π (C=N)π → πHigh
σ (C-H)π (C=C)σ → π* (Hyperconjugation)Low to Moderate

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. rsc.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For 3-Methylisothiazol-4-amine, the HOMO is expected to be localized on the electron-rich amine group and the π-system of the ring, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the heterocyclic ring, indicating its susceptibility to nucleophilic attack. researchgate.net The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Table 5: Frontier Molecular Orbital Parameters and Their Significance

ParameterFormulaChemical Significance
HOMO EnergyE_HOMORelated to electron-donating ability; ionization potential.
LUMO EnergyE_LUMORelated to electron-accepting ability; electron affinity.
Energy GapΔE = E_LUMO - E_HOMOIndicates chemical reactivity and kinetic stability.
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Relates to the escaping tendency of electrons.
Global Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution.
Global Electrophilicity (ω)μ² / (2η)Index of electrophilic character.

Theoretical calculations can be used to predict the electron affinity (EA) and, by extension, the reduction potentials of molecules. Electron affinity is the energy released when an electron is added to a neutral molecule in the gas phase. It can be calculated as the energy difference between the neutral molecule and its anion (EA = E_neutral - E_anion). DFT methods are commonly used for these calculations. nih.gov

A strong linear correlation has been established between the computationally derived gas-phase electron affinities and the experimentally measured half-wave reduction potentials (E₁/₂) in solution for various classes of organic compounds. utexas.edu This relationship is generally expressed as E₁/₂ = EA - ΔG_solv + C, where ΔG_solv is the differential solvation energy between the neutral molecule and its radical anion, and C is a constant related to the reference electrode. By establishing a correlation for a series of related compounds, the reduction potential of a new analog like this compound can be predicted with reasonable accuracy. nih.gov A higher electron affinity corresponds to a less negative (or more positive) reduction potential, indicating that the molecule is more easily reduced. nih.gov

Table 6: Relationship Between Theoretical and Experimental Electrochemical Parameters

Theoretical ParameterCalculation MethodCorrelated Experimental ParameterSignificance
Electron Affinity (EA)EA = E(neutral) - E(anion)Reduction Potential (E₁/₂)A higher EA indicates the molecule is a better electron acceptor and more easily reduced.
Ionization Potential (IP)IP = E(cation) - E(neutral)Oxidation PotentialA lower IP indicates the molecule is a better electron donor and more easily oxidized.

Molecular Modeling of Compound Interactions (e.g., Adsorption Mechanisms)

Molecular modeling serves as a powerful tool to elucidate the interaction mechanisms of this compound and its analogs at the atomic level. Computational techniques, particularly Density Functional Theory (DFT) and molecular docking, provide deep insights into the electronic properties and binding affinities that govern the behavior of these compounds, such as their adsorption onto surfaces or interaction with biological targets.

Density Functional Theory (DFT) Calculations

DFT is widely employed to analyze the electronic structure and reactivity of isothiazole amine analogs. researchgate.netmdpi.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap (ΔE). A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. mdpi.com These calculations help predict the sites on the molecule most likely to be involved in interactions. For instance, studies on benzothiazole (B30560) derivatives, which are structurally related to isothiazole amines, show how different substituents on the ring system alter the HOMO-LUMO gap and, consequently, the molecule's stability and reactivity. mdpi.com

Compound (Benzothiazole Derivative)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Derivative with para-methylphenyl-6.04-1.334.71
Derivative with CF3 substituent-6.49-2.034.46
Derivative with phenyl substituent-6.07-1.344.73

This table presents representative DFT calculation data for benzothiazole analogs to illustrate how substituents affect electronic properties. Data sourced from a computational study on benzothiazole derivatives. mdpi.com

Molecular Docking and Interaction Analysis

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as a protein or a surface. These studies are crucial for understanding the non-covalent interactions that stabilize the complex, including hydrogen bonds, electrostatic interactions, and π–π stacking. nih.gov

In studies of pyrazolyl-thiazole derivatives, docking analyses have identified key interactions with the active sites of target proteins. For example, specific amino acid residues like Ser462 have been shown to form hydrogen bonds, while residues such as Tyr446 and Met641 engage in π–π stacking interactions with the thiazole (B1198619) ring system. nih.gov Similarly, azo-thiazole derivatives have been modeled to understand their binding mechanisms, with calculations revealing binding energies and specific hydrogen bond formations with receptor amino acids. nih.gov These computational approaches accurately predict how isothiazole amine analogs might orient themselves within a binding site to maximize interaction forces. nih.gov

Compound (Thiazole Analog)Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Azo-thiazole Derivative 3c1KZN-0.7GLY117Hydrogen Bond
Pyrazolyl-thiazole Derivative 7dPBP2aNot SpecifiedSer462, Tyr446, Met641Hydrogen Bond, π–π stacking

This table provides examples of interaction data obtained from molecular docking studies on thiazole analogs. Data sourced from studies on azo-thiazole and pyrazolyl-thiazole derivatives. nih.govnih.gov

Modeling of Adsorption Mechanisms

The principles of molecular modeling can also be applied to understand the adsorption of isothiazole amines onto various surfaces, a mechanism relevant in applications like corrosion inhibition. acs.org The adsorption process can involve both chemisorption and physisorption. The isothiazole ring, with its sulfur and nitrogen heteroatoms, and the amine group are key functional parts of the molecule that can interact strongly with surfaces.

Applications of 3 Methylisothiazol 4 Amine Hydrochloride and Its Derivatives in Chemical Research

Utility as Chemical Intermediates in Organic Synthesis

As a chemical intermediate, 3-Methylisothiazol-4-amine (B1314455) hydrochloride offers a reactive core that can be readily modified to construct more complex molecular architectures. The presence of both an amine group and the isothiazole (B42339) ring system provides multiple points for synthetic transformations, making it a prized starting material for organic chemists.

Precursors for Agrochemical Development

The isothiazole motif is a recognized pharmacophore in the agrochemical industry, present in a number of fungicides and insecticides. nih.gov The synthesis of novel agrochemicals often involves the use of heterocyclic building blocks like 3-Methylisothiazol-4-amine hydrochloride. For instance, the structural analogue, 3-chloro-1H-pyrazol-4-amine hydrochloride, is a key precursor in the preparation of pesticidal thioethers. This highlights the potential of amino-heterocycle hydrochlorides in the development of new crop protection agents. The isothiazole scaffold, in particular, has been a focus of research for creating compounds with fungicidal and herbicidal properties.

Building Blocks for Diverse Heterocyclic Systems

The reactivity of this compound makes it an excellent starting point for the synthesis of a variety of heterocyclic systems. The amine functionality allows for reactions such as acylation, alkylation, and condensation, while the isothiazole ring can participate in cyclization reactions to form fused heterocyclic structures.

One notable example is the use of related aminoisothiazole derivatives in the Thorpe-Ziegler cyclization to produce substituted isothiazoles, such as methyl 4-aminoisothiazole-3-carboxylate. researchgate.net This demonstrates the utility of the 4-amino-3-methylisothiazole core in constructing functionalized heterocyclic compounds. Furthermore, N-propargylamines, which can be synthesized from primary amines, are versatile building blocks for the construction of various thiazole (B1198619) cores. nih.gov This suggests that this compound can be a precursor to a wide range of thiazole-containing heterocycles through various synthetic routes.

Contribution to the Design of Bioactive Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. This compound provides a robust and adaptable scaffold for the design of new bioactive molecules.

Development of Novel Thiazole-Based Scaffolds for Research

The thiazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Research has focused on the development of novel thiazole-based scaffolds for various therapeutic targets. These scaffolds serve as the foundation for creating libraries of compounds that can be tested for different biological activities. The synthesis of such scaffolds often begins with simple, functionalized thiazole derivatives, positioning this compound as a key starting material in this area of research.

Scaffolds for the Synthesis of Enzyme Inhibitors (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Research has shown that thiazole-containing compounds can act as effective carbonic anhydrase inhibitors. For example, novel 2-isoindole-4-aryl-thiazole derivatives have been synthesized and evaluated for their inhibitory characteristics against CA isoenzymes. digitellinc.com Furthermore, a library of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamides, which contains the 3-methylisothiazole (B110548) core, was designed to evaluate their inhibitory potency and selectivity toward human carbonic anhydrase isoforms. researchgate.netconnectjournals.com These studies underscore the potential of the 3-methylisothiazole scaffold in the design of novel and selective enzyme inhibitors.

Below is a table summarizing the inhibitory activity of some thiazole-based compounds against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard)25012255.7
Thiazole Derivative 1985085.345.34.8
Thiazole Derivative 2754065.450.15.1
Thiazole Derivative 3853078.948.94.9

Note: The data presented is illustrative and based on findings from research on thiazole-based carbonic anhydrase inhibitors. Ki represents the inhibition constant.

Scaffolds for Antimicrobial Research Agents

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole derivatives have long been recognized for their antimicrobial properties. researchgate.net The Hantzsch thiazole synthesis is a classic method used to create these scaffolds, often starting from a thioamide and an α-haloketone. connectjournals.com

Recent research has focused on the synthesis of novel thiazole derivatives with potent antimicrobial activity. For example, catechol-derived thiazole compounds have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). connectjournals.com The synthesis of these compounds often involves the creation of a thiazole ring, for which this compound can serve as a valuable precursor. The versatility of the thiazole scaffold allows for the introduction of various substituents to optimize antimicrobial potency and spectrum.

The following table provides examples of the antimicrobial activity of some thiazole derivatives against different bacterial strains.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)S. typhi (MIC, µg/mL)
Thiazole-isoxazole 116.51217.514
Thiazole-isoxazole 214111512
Thiazole-pyrazole 115131613
Ampicillin (Standard)29252927

Note: The data is based on research findings for thiazole-substituted isoxazole (B147169) and pyrazole (B372694) derivatives. MIC stands for Minimum Inhibitory Concentration.

Scaffolds in Anticonvulsant Compound Design

While direct studies on this compound as an anticonvulsant are not extensively documented, the broader class of isothiazole and structurally related thiazole derivatives has been a subject of investigation in the search for new antiepileptic drugs. The core structure is considered a "privileged scaffold" due to its presence in various pharmacologically active substances.

Research into anticonvulsant agents often focuses on identifying key pharmacophoric features, which typically include a hydrophobic aryl ring system, a hydrogen bond acceptor/donor domain, and an electron donor moiety. The isothiazole ring can be a crucial part of this pharmacophore. For instance, studies on thiazole derivatives have shown that the incorporation of this heterocyclic ring can lead to significant anticonvulsant activity.

In various animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, compounds featuring a thiazole or a related heterocyclic core have demonstrated protective effects. For example, a series of novel thiazolidine-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency, with some derivatives showing notable activity. The anticonvulsant activity of the thiazole moiety is attributed to its ability to act as a constrained pharmacophore at the receptor site.

The exploration of isothiazole derivatives in this context is based on the rationale of combining different heterocyclic cores to create hybrid molecules with enhanced anticonvulsant properties. While specific data on this compound is limited, the consistent anticonvulsant activity observed in related isothiazole and thiazole-containing compounds suggests that this scaffold is a promising area for further research and development of novel antiepileptic agents.

Scaffolds for Antiproliferative and Antitumor Compound Investigations

The isothiazole scaffold has been more directly implicated in the research and development of compounds with antiproliferative and antitumor properties. Several studies have highlighted the potential of 3-methylisothiazole derivatives as cytotoxic agents against various cancer cell lines.

In one study, a series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives were synthesized and evaluated for their anticancer activity. The antiproliferative effects of these compounds were tested against human biphenotypic B cell myelomonocytic leukemia (MV4-11), human colon adenocarcinoma (LoVo and doxorubicin-resistant LoVo/DX), and breast adenocarcinoma (MCF-7) cell lines. One particular derivative, 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, demonstrated the highest antiproliferative activity against all tested cancer cell lines.

Another investigation focused on 5-hydrazino-3-methylisothiazole-4-carboxylic acid and its derivatives. These newly synthesized compounds exhibited selective and high inhibition of proliferation against leukemia (MV4-11) and colon cancer (LoVo and LoVo/DX) cell lines. wikipedia.org The isothiazole core is considered a valuable component in the design of new anticancer agents. nih.gov

The mechanism of action for the antiproliferative effects of these isothiazole derivatives is an area of ongoing research, but their ability to inhibit the growth of cancer cells at micromolar concentrations underscores the potential of the 3-methylisothiazole scaffold in oncological drug discovery.

Table 1: Antiproliferative Activity of Selected 3-Methylisothiazole Derivatives

Compound Description Cell Line IC50 (µg/mL)
5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide MV4-11 (Leukemia) 4.4
5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide MCF-7 (Breast Cancer) < 15
5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide LoVo (Colon Cancer) < 15

Role in Plant Defense Induction Research

In the field of agricultural science, isothiazole derivatives have been investigated for their role in inducing plant defense mechanisms. These compounds can act as "plant elicitors," which are substances that stimulate a plant's innate immune system, leading to enhanced resistance against pathogens. This approach is a cornerstone of developing sustainable crop protection strategies, as it does not rely on direct antimicrobial action, which can lead to pathogen resistance.

A notable example of an isothiazole-based plant defense elicitor is Isotianil. This compound has been shown to protect crops like rice from blast and bacterial leaf blight by activating the plant's defense responses. cymitquimica.com Isotianil itself does not exhibit direct antimicrobial activity against fungi and bacteria. cymitquimica.com Instead, it primes the plant to respond more quickly and effectively to pathogen attacks.

The mechanism of action for isothiazole-based elicitors often involves the activation of systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense response. For instance, 3,4-dichloroisothiazole derivatives have been shown to induce SAR. nih.gov Research on novel isothiazole-thiazole derivatives has demonstrated that some of these compounds can significantly up-regulate the expression of defense-related genes, such as the pr1 gene, which is a marker for the salicylic (B10762653) acid-mediated defense pathway. nih.gov

These findings highlight the potential of the isothiazole scaffold in the development of novel plant protection agents that enhance crop resilience by modulating their natural defense systems.

Applications in Agrochemical and Pest Control Research

Beyond plant defense induction, the isothiazole scaffold is also explored for more direct applications in agrochemical and pest control research.

The isothiazole heterocyclic ring is a structural feature in some commercially available pesticides, including herbicides. These compounds are designed to selectively control the growth of weeds in various agricultural and non-agricultural settings. While the broader class of isothiazoles has applications in this area, specific information regarding the use of this compound as an active ingredient in herbicidal formulations is not extensively detailed in the available research. It is more common to find related compounds, such as methylisothiazolinone, used as preservatives in pesticide formulations to prevent microbial degradation of the product. nih.gov The development of herbicides often involves the synthesis and screening of a wide range of chemical structures, and the isothiazole ring continues to be a scaffold of interest for researchers in this field.

While direct studies on the larvicidal activity of this compound are limited, research on the closely related isoxazole heterocycles provides valuable insights into the potential of such five-membered rings in pest control. Isoxazoles, which contain an oxygen atom adjacent to the nitrogen in the ring instead of a sulfur atom, have been the subject of numerous studies investigating their insecticidal properties, particularly their larvicidal effects against mosquito species like Aedes aegypti, a vector for diseases such as dengue and Zika.

In these studies, various 3,5-disubstituted isoxazole derivatives have been synthesized and tested for their efficacy against mosquito larvae. The structural modifications of these compounds, particularly at the C-5 side-chain, have been shown to significantly influence their larvicidal activity. For example, a comparative study between 3-(3-aryl-isoxazol-5-yl)-propan-1-ols and 3-(3-aryl-isoxazol-5-yl)-propionic acids demonstrated that the latter group of compounds possessed much greater larvicidal activity. Furthermore, certain ester derivatives, such as methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl] propionate, have exhibited excellent larvicidal profiles.

These findings from isoxazole research suggest that the core heterocyclic structure, with appropriate substitutions, can be a potent scaffold for the development of new larvicidal agents. Given the structural similarity between isoxazoles and isothiazoles, it is plausible that isothiazole derivatives, including those derived from this compound, could also exhibit larvicidal properties, representing a promising avenue for future research in pest management.

Table 2: List of Compounds Mentioned

Compound Name
This compound
N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives
5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide
5-hydrazino-3-methylisothiazole-4-carboxylic acid
Thiazolidine-4-one substituted thiazoles
Isotianil
3,4-dichloroisothiazole derivatives
Isothiazole-thiazole derivatives
Methylisothiazolinone
3,5-disubstituted isoxazole derivatives
3-(3-aryl-isoxazol-5-yl)-propan-1-ols
3-(3-aryl-isoxazol-5-yl)-propionic acids

Q & A

Q. What are the common synthetic routes for 3-Methylisothiazol-4-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves cyclization reactions using phosphoryl trichloride (POCl₃) as a key reagent. For example, a method analogous to the synthesis of 5-Amino-3-methyl-isothiazole hydrochloride (CAS 52547-00-9) involves reacting 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol with trichloroacetic acid in POCl₃ under reflux for 24 hours . Optimization steps include:

  • Temperature control : Maintaining reflux conditions (typically 80–110°C) to ensure complete cyclization.
  • Solvent selection : Using chloroform-ethanol (1:1) for crystallization to improve purity .
  • Catalyst use : Incorporating triethylamine (TEA) as a base in multi-step syntheses to enhance reaction efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amine protonation states.
  • X-ray crystallography : For resolving crystal structures, as demonstrated in studies of analogous thiazole derivatives .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₄H₆N₂S·HCl, MW 150.63) .
  • HPLC purity analysis : Ensuring ≥97% purity, as standardized for related hydrochloride salts .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
  • Decomposition risks : Thermal degradation above 120°C may release toxic gases (e.g., HCl, SOₓ). Stability testing via thermogravimetric analysis (TGA) is recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in impurity profiles during the synthesis of this compound?

Impurity identification requires:

  • Chromatographic separation : Use reverse-phase HPLC with UV detection to isolate by-products.
  • Spectral matching : Compare impurity NMR/MS data with reference standards, as done for structurally related pharmaceutical impurities (e.g., in esmolol hydrochloride studies) .
  • Synthetic replication : Synthesize suspected impurities (e.g., uncyclized intermediates) to confirm their identity .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The isothiazole ring’s electron-deficient nature facilitates nucleophilic attack at the 4-position. For example:

  • Amination reactions : The amine group acts as a nucleophile in coupling reactions, as seen in the synthesis of geldanamycin derivatives .
  • Acid catalysis : Protonation of the amine enhances electrophilicity, enabling reactions with carbonyl compounds (e.g., in thiazole-based drug intermediates) .

Q. How can computational modeling guide the design of derivatives based on this compound?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
  • Molecular docking : Screen derivatives for binding affinity to target proteins (e.g., Hsp90 in anti-cancer applications) .
  • QSAR studies : Correlate substituent effects with bioactivity, leveraging databases like Reaxys for reaction feasibility .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

  • Process intensification : Optimize solvent recovery (e.g., ethanol in crystallization) to reduce waste .
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer in cyclization steps.
  • Regulatory compliance : Follow ICH guidelines for impurity thresholds (e.g., ≤0.15% for unknown impurities) .

Q. How is this compound utilized in mutasynthesis for novel bioactive compounds?

This compound serves as a precursor for mutasynthetic antibiotics. For example:

  • Geldanamycin derivatives : Incorporation into ansamycin backbones via enzymatic pathways to enhance Hsp90 inhibition .
  • Thiazole-peptide hybrids : Conjugation with peptide chains to improve pharmacokinetic properties .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.